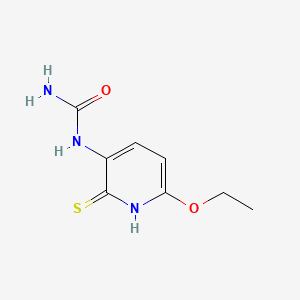

1-(6-Ethoxy-2-mercaptopyridin-3-yl)urea

Description

1-(6-Ethoxy-2-mercaptopyridin-3-yl)urea is a substituted urea derivative featuring a pyridine core modified with ethoxy and mercapto groups. Structural characterization of such compounds often employs X-ray crystallography, with tools like the SHELX software suite playing a critical role in refining small-molecule structures and validating bond geometries .

Properties

CAS No. |

100383-48-0 |

|---|---|

Molecular Formula |

C8H11N3O2S |

Molecular Weight |

213.255 |

IUPAC Name |

(6-ethoxy-2-sulfanylidene-1H-pyridin-3-yl)urea |

InChI |

InChI=1S/C8H11N3O2S/c1-2-13-6-4-3-5(7(14)11-6)10-8(9)12/h3-4H,2H2,1H3,(H,11,14)(H3,9,10,12) |

InChI Key |

RHCNTFYUCULHON-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C(=S)N1)NC(=O)N |

Synonyms |

Urea, (6-ethoxy-2-mercapto-3-pyridyl)- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions between 1-(6-Ethoxy-2-mercaptopyridin-3-yl)urea and analogous compounds arise from its pyridine ring substitutions. Below is a comparative analysis:

- Urea : The simplest urea derivative lacks aromaticity or sulfur groups, limiting its stability and reactivity in complex syntheses. It is widely used in fertilizers due to its high nitrogen content and cost-effectiveness .

Agricultural Efficacy and Environmental Impact

Urea’s role as a nitrogen fertilizer is well-documented, but its rapid hydrolysis in soil leads to nitrogen loss via volatilization. In contrast, the ethoxy and mercapto groups in this compound may slow degradation, improving nitrogen retention (hypothetical). However, its complex structure could increase production costs compared to conventional urea .

Pharmacological Potential

While focuses on blood urea nitrogen (BUN) ratios in clinical outcomes, substituted ureas like this compound could theoretically influence urea metabolism pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.